molecular formula C17H18N6O2 B2763026 furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021253-90-6

furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2763026
CAS RN: 1021253-90-6
M. Wt: 338.371
InChI Key: QHLVZKDWRGLRSQ-UHFFFAOYSA-N
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Description

Furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, commonly known as FPL 64176, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. FPL 64176 belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have emerged as promising candidates in the search for new antimicrobial agents. Microbial resistance remains a global challenge, necessitating the development of effective and secure antibacterial drugs. Furan-containing compounds exhibit a wide range of biological and pharmacological characteristics. Notably, furan derivatives have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . Researchers continue to explore novel furan-based compounds for their potential as antimicrobial agents.

Conclusion

The compound “furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” represents a fascinating intersection of medicinal chemistry and biological activity. Its diverse properties warrant further investigation, and researchers continue to explore its potential in various therapeutic contexts. As we unravel its secrets, this compound may contribute to the development of novel drugs that address unmet medical needs.

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 .

properties

IUPAC Name

furan-2-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-17(15-7-4-12-25-15)22-10-8-21(9-11-22)13-16-18-19-20-23(16)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLVZKDWRGLRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furan-2-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

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